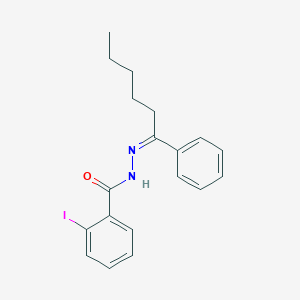
2-iodo-N'-(1-phenylhexylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-N'-(1-phenylhexylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an iodo-substituted benzoic acid moiety and a hydrazide functional group attached to a phenyl-hexylidene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N'-(1-phenylhexylidene)benzohydrazide typically involves the following steps:
Iodination of Benzoic Acid: The starting material, benzoic acid, is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to yield 2-iodo-benzoic acid.
Formation of Hydrazide: The 2-iodo-benzoic acid is then reacted with hydrazine hydrate under reflux conditions to form 2-iodo-benzoic acid hydrazide.
Condensation Reaction: The final step involves the condensation of 2-iodo-benzoic acid hydrazide with 1-phenyl-hexanal in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-iodo-N'-(1-phenylhexylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide or benzoic acid moiety.
Reduction: Reduced forms of the hydrazide group, such as amines.
Substitution: Compounds with different functional groups replacing the iodo group.
科学的研究の応用
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety, which is known to exhibit various biological activities.
Materials Science: It could be used in the synthesis of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: The compound may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: It could be utilized in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-iodo-N'-(1-phenylhexylidene)benzohydrazide would depend on its specific application. In medicinal chemistry, the hydrazide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The iodo group may also play a role in enhancing the compound’s binding affinity or selectivity for certain molecular targets.
類似化合物との比較
Similar Compounds
2-Iodo-benzoic acid hydrazide: Lacks the phenyl-hexylidene chain but shares the iodo-benzoic acid and hydrazide moieties.
1-Phenyl-hexylidene hydrazide: Lacks the iodo-benzoic acid moiety but contains the phenyl-hexylidene and hydrazide groups.
2-Iodo-benzoic acid (1-phenyl-ethylidene)-hydrazide: Similar structure but with a shorter ethylidene chain instead of hexylidene.
Uniqueness
2-iodo-N'-(1-phenylhexylidene)benzohydrazide is unique due to the combination of its iodo-substituted benzoic acid moiety and the phenyl-hexylidene chain. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H21IN2O |
|---|---|
分子量 |
420.3g/mol |
IUPAC名 |
2-iodo-N-[(Z)-1-phenylhexylideneamino]benzamide |
InChI |
InChI=1S/C19H21IN2O/c1-2-3-5-14-18(15-10-6-4-7-11-15)21-22-19(23)16-12-8-9-13-17(16)20/h4,6-13H,2-3,5,14H2,1H3,(H,22,23)/b21-18- |
InChIキー |
CLENMAHZXAHRFV-UZYVYHOESA-N |
SMILES |
CCCCCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=CC=C2 |
異性体SMILES |
CCCCC/C(=N/NC(=O)C1=CC=CC=C1I)/C2=CC=CC=C2 |
正規SMILES |
CCCCCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















